3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole
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Overview
Description
3-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a biphenyl group and a chloromethyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the oxadiazole ring and the chloromethyl group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl chlorosulfate .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of phase transfer catalysts and controlled reaction environments to facilitate the chloromethylation of biphenyl derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxides .
Scientific Research Applications
3-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxadiazole ring can interact with various enzymes and receptors, influencing their activity and leading to the observed biological effects .
Comparison with Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Similar in structure but lacks the oxadiazole ring.
3-(Chloromethyl)-2-methyl-1,1’-biphenyl: Contains a methyl group instead of the oxadiazole ring.
Chloromethyl methyl ether: Contains a chloromethyl group but lacks the biphenyl and oxadiazole components.
Uniqueness: 3-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both the biphenyl and oxadiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(chloromethyl)-3-(2-phenylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-14-17-15(18-19-14)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDBLDOENGSXMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NOC(=N3)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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